molecular formula C13H19N3O2 B2738663 2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide CAS No. 875156-12-0

2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B2738663
CAS No.: 875156-12-0
M. Wt: 249.314
InChI Key: OXAKCURZNNZIAR-UHFFFAOYSA-N
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Description

2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide is a chemical compound with a complex structure that includes a methylamino group, a morpholinyl group, and a phenylacetamide backbone

Scientific Research Applications

2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. The biological activity of a compound depends on its structure and the target it interacts with in the body .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves the reaction of 4-(morpholin-4-yl)aniline with methylamine and acetic anhydride. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine or morpholine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine or morpholine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylamino)-1-(morpholin-4-yl)ethan-1-one hydrochloride
  • (2-methylamino-5-morpholin-4-yl-oxazol-4-yl)-triphenyl-phosphonium perchlorate

Uniqueness

2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(methylamino)-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-14-10-13(17)15-11-2-4-12(5-3-11)16-6-8-18-9-7-16/h2-5,14H,6-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAKCURZNNZIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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